molecular formula C21H15ClN2O2S B4572386 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide

Cat. No.: B4572386
M. Wt: 394.9 g/mol
InChI Key: AHZAPQNCUBCHTJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction of 2-aminothiophenol with a suitable aldehyde or ketone.

    Substitution Reaction: The benzothiazole core is then subjected to a substitution reaction with 3-chlorophenylamine to introduce the 3-chlorophenyl group.

    Amidation: The final step involves the reaction of the substituted benzothiazole with 2-methoxybenzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of efficient catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: The compound’s luminescent properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1,3-Benzothiazol-2-yl)phenyl]-octanamide: Known for its luminescent properties and used in optoelectronic applications.

    2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide: Studied for its anticonvulsant activity.

    3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Investigated for its antibacterial potential.

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a benzothiazole core with a 3-chlorophenyl and 2-methoxybenzamide moiety makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c1-26-18-8-4-2-6-15(18)20(25)23-13-10-11-14(16(22)12-13)21-24-17-7-3-5-9-19(17)27-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZAPQNCUBCHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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